1-Butyl-3-methylimidazolium phosphate
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Overview
Description
1-Butyl-3-methylimidazolium phosphate is an ionic liquid that has garnered significant attention due to its unique properties Ionic liquids are salts that are liquid at room temperature and are known for their low volatility, high thermal stability, and ability to dissolve a wide range of substances
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-methylimidazolium phosphate can be synthesized through a reaction between 1-butyl-3-methylimidazolium bromide and phosphoric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as acetonitrile, and allowing the reaction to proceed at room temperature. The resulting product is then purified through techniques such as recrystallization or distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-methylimidazolium phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .
Scientific Research Applications
1-Butyl-3-methylimidazolium phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-butyl-3-methylimidazolium phosphate exerts its effects is primarily through its ability to act as a solvent and catalyst. The ionic nature of the compound allows it to interact with various molecular targets, facilitating reactions and enhancing solubility. The phosphate group can participate in hydrogen bonding and coordination with metal ions, further influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-3-methylimidazolium methanesulfonate
- 1-Butyl-3-methylimidazolium dihydrogen phosphate
Uniqueness
1-Butyl-3-methylimidazolium phosphate is unique due to its specific combination of the butyl and methylimidazolium cation with the phosphate anion. This combination imparts distinct properties such as high thermal stability, low volatility, and the ability to dissolve a wide range of substances. Compared to other similar compounds, it offers a unique balance of hydrophilicity and hydrophobicity, making it suitable for a variety of applications in green chemistry and industrial processes .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIICCMMNLMQMY-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45N6O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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